molecular formula C23H21ClN2O5S B4571096 methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4571096
M. Wt: 472.9 g/mol
InChI Key: AJQWZWMHIVBHGH-UHFFFAOYSA-N
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Description

Methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C23H21ClN2O5S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0859706 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Intermediates for Pharmaceuticals

Research highlights the importance of similar compounds in the synthesis of pharmaceutical intermediates. For example, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, demonstrates the utility of such compounds in drug synthesis. The process involves multiple steps, including diazotization, Sandmeyer reaction, and methylation, emphasizing the compound's role in industrial-scale production due to its higher yield and lower cost (Yang Jian-she, 2009).

Liquid Crystalline Behaviors

Studies also delve into the liquid crystalline behaviors of derivatives, underscoring their potential in material science. For instance, derivatives like 4-(((4-substituentphenyl)imino)methyl)phenyl 4-((4-(alkoxy)benzylidene)amino)benzoate have been synthesized, showing a broad range of nematic mesophases. The research suggests that the stability and type of liquid crystalline phases these compounds display can be influenced by the length of the terminal alkoxy chain and substituent groups, indicating their applicability in designing new liquid crystal materials (Mazin M. Abdul Razzaq Al-Obaidy et al., 2021).

Antimicrobial Applications

Further, research on pyrimidine derivatives physically incorporated into polyurethane varnish for surface coating and into printing ink paste exhibits significant antimicrobial effects. Such studies reveal that these compounds, when integrated into materials, can enhance the antimicrobial properties of coatings and inks, thus offering applications in areas requiring sterilization and hygiene (H. A. El‐Wahab et al., 2015).

Chemical Reactions and Mechanisms

The exploration of chemical reactions and mechanisms involving compounds like "methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate" is evident in studies focusing on the synthesis of reduction-sensitive diarylhydrazines from diarylamines. Such research not only contributes to our understanding of chemical synthesis processes but also paves the way for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (D. BainCheryl et al., 2014).

Properties

IUPAC Name

methyl 4-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-16-8-13-19(14-21(16)24)26(32(29,30)20-6-4-3-5-7-20)15-22(27)25-18-11-9-17(10-12-18)23(28)31-2/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQWZWMHIVBHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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